molecular formula C10H15Cl2NO B1383735 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride CAS No. 2060008-29-7

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B1383735
CAS No.: 2060008-29-7
M. Wt: 236.13 g/mol
InChI Key: ZACOVKREGRFART-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride is a chiral organic compound characterized by a 4-chlorophenyl group, a secondary alcohol, and a primary amine moiety, with a methyl branch at the β-carbon. It is supplied by specialty chemical manufacturers like American Elements in high-purity grades (≥99%) for pharmaceutical and life science research . The hydrochloride salt enhances solubility in polar solvents compared to its free base form. While the free base (CAS 35373-63-8) has a molecular formula of C₉H₁₂ClNO, the hydrochloride form adds HCl, resulting in C₉H₁₃Cl₂NO. Key properties of the free base include a melting point of 80–83°C and a density of 1.2±0.1 g/cm³ .

Properties

IUPAC Name

2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACOVKREGRFART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene, which is then reduced to 4-chloroamphetamine. The final step involves the reduction of 4-chloroamphetamine to 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as its use in developing new drugs, is ongoing.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Notable Properties
2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride C₉H₁₃Cl₂NO 234.12 (calc.) 4-Cl, 2-CH₃ -NH₂ (amine), -OH (alcohol) High purity grades available
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₂ClFNO 205.66 4-F, no CH₃ -NH₂ (β-carbon), -OH (α-carbon) Chiral center; used in enantioselective synthesis
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₅ClFN 203.69 4-F, 2-CH₃ -NH₂ (primary amine) Lacks hydroxyl group; higher lipophilicity
2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride C₉H₁₂ClN₂O₃ 232.66 3-NO₂, 2-CH₃ -NH₂, -OH Nitro group increases polarity; soluble in DMSO
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 4-F, ester group -NH₂, -COOCH₃ Ester enhances metabolic stability

Key Differences and Implications

Halogen Substituent Effects

  • 4-Chloro vs. Chlorine’s larger atomic radius may also improve van der Waals interactions in receptor-ligand systems.

Functional Group Modifications

  • Hydroxyl vs. Ester Groups : The hydroxyl group in the target compound increases hydrophilicity, favoring aqueous solubility, whereas ester derivatives (e.g., ) are more lipophilic, improving membrane permeability .

Biological Activity

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride, commonly referred to as a derivative of 2-amino-2-methylpropan-1-ol, has garnered attention for its potential biological activity, particularly in neuropharmacology and anti-chlamydial applications. This compound is recognized for its structural similarity to other biologically active molecules, which allows it to interact with various neurotransmitter systems and exhibit pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClNHClC_{10}H_{14}ClN\cdot HCl, with a molecular weight of approximately 221.14 g/mol. The compound features a chlorophenyl group, which is significant for its biological activity.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC10H14ClN·HCl
Molecular Weight221.14 g/mol
SolubilitySoluble in water
Melting PointNot specified

Neuropharmacological Effects

Research indicates that this compound exhibits monoamine uptake inhibition . Specifically, it has been shown to inhibit dopamine (DA) and norepinephrine (NE) uptake in vitro, which is crucial for its potential use in treating mood disorders and conditions like depression.

In a study evaluating the compound's effects on neurotransmitter systems, it was found to be a noncompetitive antagonist at the α4β2-nicotinic acetylcholine receptors (nAChRs), with an IC50 value of approximately 3.3 μM. This suggests a significant role in modulating cholinergic signaling, which could have implications for cognitive enhancement and neuroprotection .

Antichlamydial Activity

The compound has also been evaluated for its antichlamydial properties . In vitro studies demonstrated that it can effectively reduce the number of Chlamydia trachomatis inclusions in infected cells. The mechanism appears to involve disruption of the chlamydial lifecycle, highlighting its potential as an antibiotic agent against this pathogen .

Case Studies and Research Findings

  • Dopamine Uptake Inhibition :
    • Study : A series of analogues were synthesized based on the core structure of 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol.
    • Findings : The compound exhibited higher potency than several known antidepressants in blocking DA uptake, suggesting its potential as a therapeutic agent in treating depression .
  • Antichlamydial Efficacy :
    • Study : The compound was tested against C. trachomatis in HEp-2 cells.
    • Results : Significant reductions in chlamydial inclusion numbers were observed at concentrations as low as 50 μg/mL, indicating strong antichlamydial activity without notable cytotoxicity to host cells .

Table 2: Biological Activity Overview

Activity TypeAssay TypeResult
Monoamine UptakeIn vitro (HEK293 cells)Inhibition of DA & NE uptake
nAChR AntagonismFunctional assaysIC50 = 3.3 μM
AntichlamydialImmunofluorescence assayReduction in chlamydial inclusions

Q & A

Q. What are the validated synthetic routes for 2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., 3-(4-chlorophenyl)-2-methylpropan-1-one) using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under acidic conditions. For example, NaBH4 in methanol at 0–5°C yields ~70–75% crude product, but purification via recrystallization (ethanol/HCl) improves purity to >98% . Alternative routes involve nucleophilic substitution of halogenated intermediates with ammonia derivatives, though stereochemical control remains challenging .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • 1H NMR : The 4-chlorophenyl group exhibits aromatic protons as a doublet (δ 7.2–7.4 ppm), while the methyl group on the propanol backbone appears as a singlet (δ 1.3–1.5 ppm). The amino proton (NH) may appear as a broad peak at δ 2.8–3.2 ppm .
  • HPLC-MS : Reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water (60:40) achieve baseline separation. The molecular ion [M+H]+ is observed at m/z 186.1 (C9H13ClNO+) .

Q. What are the critical parameters for ensuring compound stability during storage?

  • Methodological Answer : Store the hydrochloride salt at −20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the amino alcohol moiety. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are optimal?

  • Methodological Answer : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak IC). A mobile phase of hexane/isopropanol (80:20) with 0.1% diethylamine resolves enantiomers (Rf = 1.2 for the (R)-enantiomer). Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in organic solvents achieves >90% enantiomeric excess .

Q. What mechanistic insights explain contradictions in kinetic data during catalytic hydrogenation of the precursor ketone?

  • Methodological Answer : Discrepancies arise from competing pathways: (1) Direct hydrogenation of the ketone to the alcohol, and (2) Formation of Schiff base intermediates under acidic conditions, leading to byproducts. Kinetic studies (UV-Vis monitoring at 254 nm) show pH-dependent rate constants (k1 = 0.15 min⁻¹ at pH 3 vs. k2 = 0.08 min⁻¹ at pH 5) .

Q. How do structural analogs (e.g., 2-amino-3-(2-bromophenyl)-2-methylpropan-1-ol hydrochloride) compare in biological activity, and what SAR trends emerge?

  • Methodological Answer : Substitution at the phenyl ring (e.g., Br at para vs. Cl) reduces binding affinity to GABA receptors by 30–40% (IC50 = 12 µM vs. 8 µM for the chloro derivative). Docking simulations (AutoDock Vina) indicate steric hindrance from bulkier halogens disrupts key H-bonds with Thr207 and Tyr97 residues .

Q. What strategies mitigate impurities like 3-(4-chlorophenyl)-2-methylpropan-1-ol during scale-up synthesis?

  • Methodological Answer : Impurities arise from incomplete amination or over-reduction. Process optimization includes:
  • In-situ FTIR monitoring of the imine intermediate (C=N stretch at 1640 cm⁻¹) to ensure >95% conversion before reduction.
  • Temperature control (<10°C during NaBH4 addition) to minimize side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 2
2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride

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